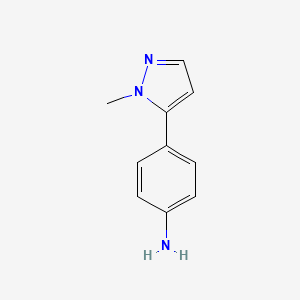
4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine
Descripción general
Descripción
4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine, commonly referred to as 4-Methyl-2H-pyrazol-3-yl-phenylamine, is an organic compound with a molecular formula of C9H10N2. It is a colorless solid with a melting point of 149-151 °C and a boiling point of 296 °C. 4-Methyl-2H-pyrazol-3-yl-phenylamine is a member of the pyrazole family of compounds and is used as a precursor for a variety of pharmaceutical and industrial products.
Aplicaciones Científicas De Investigación
-
Scientific Field: Organic Chemistry
- Application : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods of Application : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results or Outcomes : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .
-
Scientific Field: Proteomics Research
-
Scientific Field: Biochemical Research
-
Scientific Field: Antibacterial Research
- Application : Pyrazolyl-sulfonamides, which can be synthesized from phenyl pyrazolyl compounds similar to “4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine”, have been studied for their antibacterial applications .
- Methods of Application : A series of pyrazolyl sulfonamide compounds were prepared by a multi-step procedure involving preparation of phenyl pyrazolyl compounds and their chlorosulfonated derivatives, which were then converted to sulfonamides .
- Results or Outcomes : The palladium(II) complexes generally showed improved activities for all the bacteria strains studied with one exhibiting potent in vitro anti-bacterial activity with MICs of 1.046 μg mL −1 and 0.237 μg mL −1 against Staphylococcus epidermidis and Proteus mirabilis respectively .
-
Scientific Field: Pharmaceutical Research
- Application : An active pharmaceutical ingredient (API) was transformed into an ionic liquid (IL) to address formulation challenges .
- Methods of Application : The API was transformed into an IL to improve its solubility . The dissolution rate of the IL in PBS buffer pH 6.8 was more than 700 fold higher for the IL, as compared to the free acid and twice as high as compared to the potassium salt .
- Results or Outcomes : The IL approach was instrumental for tuning physico-chemical API properties, while avoiding the inherent need for structural changes as required for prodrugs .
-
Scientific Field: Chemical Research
Propiedades
IUPAC Name |
4-(2-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLQEHGVMZEGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-2H-pyrazol-3-yl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




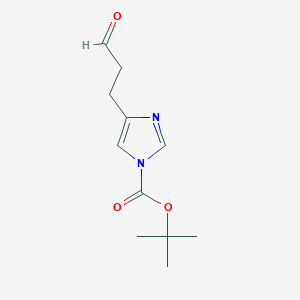
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)
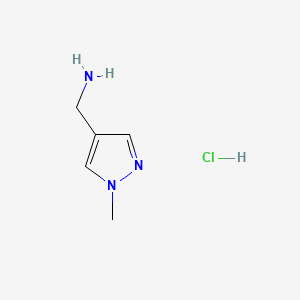
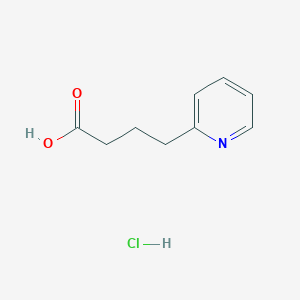
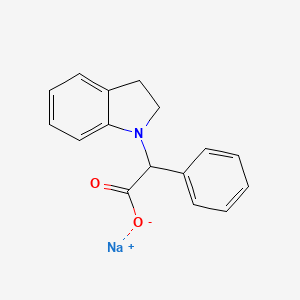
![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1392886.png)
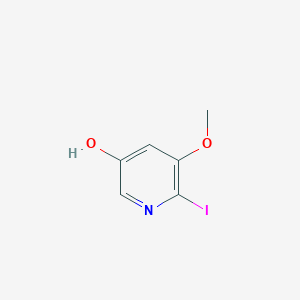
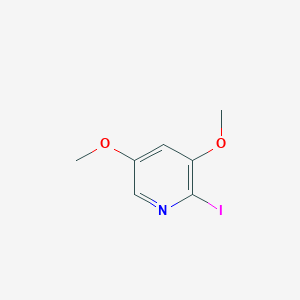
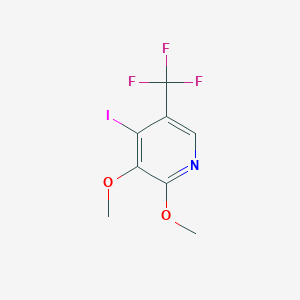
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)